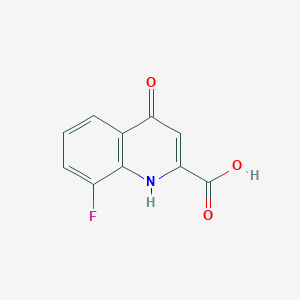

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a tridentate chelating agent and is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .

Synthesis Analysis

The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves a reaction with methylester and NaOH . The yield of this reaction is reported to be 91% .Molecular Structure Analysis

The molecular weight of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is 207.2 . Its IUPAC name is 8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid . The compound has 5 H-Bond acceptors and 2 H-Bond donors .Chemical Reactions Analysis

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water . This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.2 and a molecular formula of C10H6FNO3 . It has 5 H-Bond acceptors and 2 H-Bond donors . The exact physical properties such as melting point, boiling point, and density are not provided in the retrieved information .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, exhibit a wide range of biological activities, including antimicrobial effects . This makes them valuable in the development of new antimicrobial drugs.

Anticancer Properties

8-HQ derivatives have shown promising anticancer properties . They can be used to develop potent lead compounds with good efficacy and low toxicity for cancer treatment.

Antifungal Effects

In addition to their antimicrobial and anticancer properties, 8-HQ compounds also have antifungal effects . This broadens their potential use in treating various fungal infections.

Treatment of Chlamydia Trachomatis Infection

Research has been conducted on the synthesis and development of new 8-HQ derivatives for the treatment of Chlamydia trachomatis infection . Chlamydia trachomatis is a Gram-negative bacterium responsible for the most diagnosed sexually transmitted bacterial infection in the world.

Development of Probes for Detecting Water in Aprotic Organic Solvents

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water. This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .

Radiolysis of Carboxyquinolines

2-Hydroxyquinoline-4-carboxylic Acid, a related compound, is used in the radiolysis of carboxyquinolines . This suggests that 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid could potentially have similar applications.

These are just a few of the many potential applications of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid. The compound’s diverse biological activities and pharmacological applications make it a valuable subject of ongoing scientific research .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds like 5-carboxy-8-hydroxyquinoline (iox1) are effective inhibitors of the 2-oxoglutarate (2og) oxygenase subfamilies . These include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

Based on its structural similarity to iox1, it may also act as an inhibitor of 2og-dependent enzymes . These enzymes play a crucial role in various biological processes, including epigenetic regulation .

Biochemical Pathways

It is known that 2og-dependent enzymes, which this compound may inhibit, are involved in a wide range of biochemical pathways . These include the regulation of gene expression through the demethylation of nucleic acids .

Result of Action

Inhibition of 2og-dependent enzymes can have significant effects on cellular processes, including the regulation of gene expression .

Propiedades

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDWWYQQPBCMQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640743 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36308-79-9 |

Source

|

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.